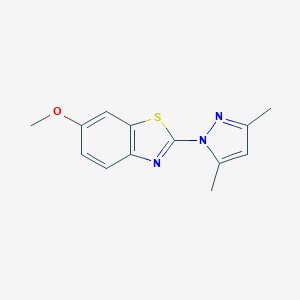
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it an attractive target for chemical synthesis and biological research. In
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- is not fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Moreover, it has also been reported to interact with various cellular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- has been found to exert various biochemical and physiological effects. It has been reported to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Moreover, it has also been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- has several advantages and limitations for lab experiments. One of the major advantages is its ease of synthesis and availability. Moreover, it has been found to exhibit potent biological activities at relatively low concentrations, which makes it a cost-effective candidate for various applications. However, one of the major limitations is its poor solubility in water, which makes it difficult to use in aqueous-based experiments. Additionally, its potential toxicity and side effects should also be taken into consideration.
Future Directions
There are several potential future directions for the research on Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-. One of the major directions is the further exploration of its biological activities and mechanism of action, which could lead to the discovery of new therapeutic targets and drug candidates. Moreover, its potential applications in the field of material science, such as in the synthesis of organic semiconductors and fluorescent dyes, could also be further explored. Additionally, the development of new synthesis methods and modifications of the compound's structure could lead to the discovery of new derivatives with improved properties and activities.
Synthesis Methods
The synthesis of Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminothiophenol and 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of the target compound with good yield and purity.
Scientific Research Applications
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- has been extensively studied for its potential applications in various fields of science. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Moreover, it has also been reported to exhibit potential applications in the field of material science, such as in the synthesis of organic semiconductors and fluorescent dyes.
Properties
| 75307-13-0 | |
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H13N3OS/c1-8-6-9(2)16(15-8)13-14-11-5-4-10(17-3)7-12(11)18-13/h4-7H,1-3H3 |
InChI Key |
DGIXUFYXLOJRRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)OC)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)OC)C |
| 75307-13-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


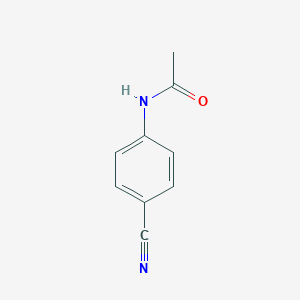
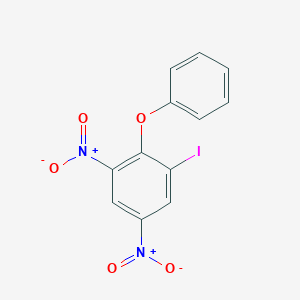
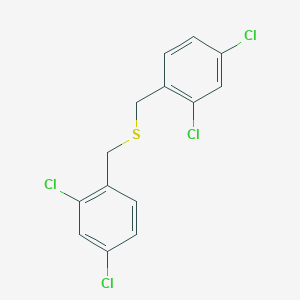
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)

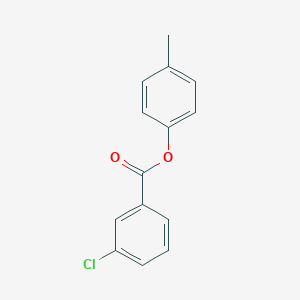

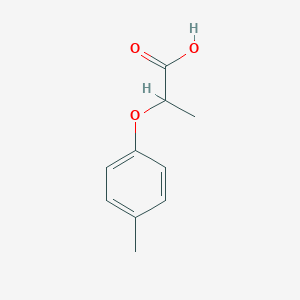

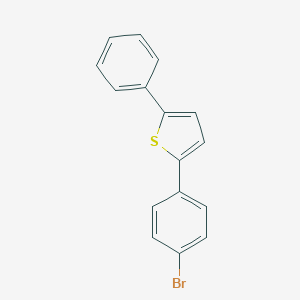
![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)

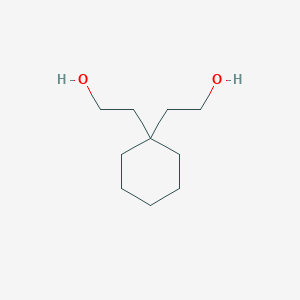
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
